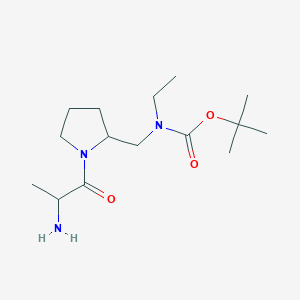

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate

CAS No.:

Cat. No.: VC19805613

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H29N3O3 |

|---|---|

| Molecular Weight | 299.41 g/mol |

| IUPAC Name | tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate |

| Standard InChI | InChI=1S/C15H29N3O3/c1-6-17(14(20)21-15(3,4)5)10-12-8-7-9-18(12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3 |

| Standard InChI Key | ZSJLVLHBECTLJQ-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC1CCCN1C(=O)C(C)N)C(=O)OC(C)(C)C |

Introduction

Tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate is a complex organic compound featuring a pyrrolidine ring substituted with an (S)-2-aminopropanoyl group and an ethyl group, making it a chiral molecule. This compound has significant implications in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

Synthesis

The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate typically involves several key steps, including the protection of the amino group and the coupling of the amino-propionyl derivative with a pyrrolidine nucleus. Standard procedures often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions, followed by deprotection and subsequent functional group modifications.

Biological Activities

Compounds with similar structures have been studied for their roles in modulating neurotransmitter systems, potentially acting as neuropharmacological agents. Interaction studies are crucial for understanding how tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate interacts with biological systems.

Potential Applications

This compound has potential applications in various fields, including neuropharmacology and medicinal chemistry. Its unique structure and chiral nature make it valuable for further research into its therapeutic potential.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate | C15H29N3O3 | 299.41 g/mol |

| tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate | C16H31N3O3 | 313.44 g/mol |

| [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester | C14H27N3O3 | 285.38 g/mol |

These compounds exhibit similar functionalities but differ in their specific substituents and stereochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume